molecular formula C4H7ClO2 B1360322 (R)-methyl 2-chloropropanoate CAS No. 77287-29-7

(R)-methyl 2-chloropropanoate

Cat. No. B1360322
CAS RN: 77287-29-7
M. Wt: 122.55 g/mol
InChI Key: JLEJCNOTNLZCHQ-GSVOUGTGSA-N
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Description

“®-methyl 2-chloropropanoate” is a chemical compound . It is used in various scientific studies and possesses diverse applications in research, including organic synthesis, pharmaceutical development, and agrochemical formulations.


Synthesis Analysis

The enzymatic synthesis of chiral 2-chloropropanoic acids and their ester derivatives by esterases was not easily achieved, because the structural difference between the two enantiomers was too small to be recognized by esterases . Biocatalyst EST12–7 could hydrolyze racemic methyl 2-chloropropinate and generate optically pure ®-methyl 2-chloropropinate with high enantiomeric excess (>99 %) and conversion (>49 %) after process optimization .


Molecular Structure Analysis

The molecular formula of “®-methyl 2-chloropropanoate” is C4H7ClO2 . The detailed IR spectroscopy chart and data for ®-methyl 2-chloropropanoate are readily available for purchase .


Chemical Reactions Analysis

The detailed IR spectroscopy chart and data for ®-methyl 2-chloropropanoate are readily available for purchase . The vibration animation corresponding to the IR spectroscopy of ®-methyl 2-chloropropanoate is also available for purchase .


Physical And Chemical Properties Analysis

“®-methyl 2-chloropropanoate” has a molecular weight of 122.55 g/mol . It has a boiling point of 132-134 °C (lit.), a density of 1.152 g/mL at 25 °C (lit.), and a refractive index n 20/D 1.418 . It is a clear colorless liquid .

Scientific Research Applications

Enzymatic Synthesis and Characterization

(R)-methyl 2-chloropropanoate is an important intermediate in the synthesis of various chemicals, particularly herbicides. A study by Cao et al. (2016) focused on the enzymatic synthesis of chiral 2-chloropropanoic acids and their ester derivatives. They reported the expression and characterization of a novel esterase, EST12-7, from Pseudonocardia antitumoralis, which showed high enantioselectivity and conversion rate in producing (R)-methyl 2-chloropropanoate (Cao et al., 2016).

Chromatography and Complexation

Mandoli and Schurig (2016) studied the retention behavior of (R)-methyl 2-chloropropanoate enantiomers using gas chromatography under hydrous conditions. Their findings contribute to understanding the molecular complexation and separation of these enantiomers (Mandoli & Schurig, 2016).

Biocatalytic Reactions in Organic Chemistry

Poiré et al. (1996) demonstrated the use of (R)-methyl 2-chloropropanoate in the enzymatic resolution of (+/-)-Menthol. This work highlighted its role in stereoselective organic synthesis, particularly in an educational context for advanced undergraduate students (Poiré et al., 1996).

Synthesis Techniques

Chen Yu-bin (2013) explored the synthesis of methyl R-2-chloropropionate, focusing on reaction conditions and optimization. This research contributes to improving the synthesis methodology for related compounds (Chen Yu-bin, 2013).

Molecular Dynamics Simulation

Köhler et al. (1994) performed a molecular-dynamics simulation to analyze the complex formation between methyl (R)/(S)‐2‐Chloropropionate and a specific cyclodextrin. This study is significant for understanding the molecular interactions and enantioselectivity in complexation processes (Köhler et al., 1994).

Chemoenzymatic Synthesis for Pharmaceutical Intermediates

Ema et al. (2008) reported the chemoenzymatic synthesis of Methyl (R)‐o‐Chloromandelate, a key intermediate for the anti-thrombotic agent clopidogrel. The study highlights the efficiency of the process and its potential for large-scale pharmaceutical production (Ema et al., 2008).

Ionic Liquids in Esterification

Gubicza et al. (2003) explored the use of ionic liquids in the enantioselective esterification of (R,S)-2-chloropropanoic acid. This research offers insights into the roles of ionic liquids and water activity in enzymatic reactions (Gubicza et al., 2003).

Environmental Impact of Chiral Herbicides

Cai et al. (2008) evaluated the enantioselective degradation and toxicity of chiral herbicides, including derivatives of methyl 2-chloropropanoate, in algae cultures. Their findings are crucial for understanding the environmental behavior and risks of such compounds (Cai et al., 2008).

Safety And Hazards

“®-methyl 2-chloropropanoate” is classified as a flammable liquid, and it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources .

properties

IUPAC Name

methyl (2R)-2-chloropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2/c1-3(5)4(6)7-2/h3H,1-2H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEJCNOTNLZCHQ-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901032960
Record name Methyl (R)-2-chloropropionate
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Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-methyl 2-chloropropanoate

CAS RN

77287-29-7, 73246-45-4
Record name (+)-Methyl 2-chloropropionate
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Record name Methyl 2-chloropropanoate, (R)-
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Record name Methyl (R)-2-chloropropionate
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Record name Methyl (R)-2-chloropropionate
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Record name (-)-Methyl (S)-2-chloropropionate
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Record name METHYL 2-CHLOROPROPANOATE, (R)-
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